[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
The compound “(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is a heterocyclic amine featuring a pyrazole ring structure. Pyrazoles are a class of organic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. This specific compound is notable for its substitution pattern, which includes an ethyl group, a fluoro group, and a methyl group, making it a unique entity in the realm of pyrazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” typically involves multi-step organic reactions. One common approach is the condensation of appropriate ketones or aldehydes with hydrazine derivatives to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired substitution pattern and functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods often employ robust catalysts and optimized reaction conditions to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
“(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine or hydrazine derivatives.
Substitution: Halogenation, alkylation, and acylation reactions can introduce new functional groups into the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as sodium borohydride, and various alkylating or acylating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-pyrazole oxides, while alkylation can introduce additional alkyl groups to the pyrazole ring .
Scientific Research Applications
Chemistry
In chemistry, “(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is used as a building block for synthesizing more complex molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This specific compound may exhibit similar properties, making it a candidate for drug development .
Industry
In the industrial sector, the compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the development of products with specific properties and applications .
Mechanism of Action
The mechanism of action of “(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways and targets depend on the functional groups present and the biological context .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole: The parent compound with no substitutions.
1-ethyl-1H-pyrazole: Similar structure but lacks the fluoro and methyl groups.
5-fluoro-1H-pyrazole: Contains the fluoro group but lacks other substitutions.
Uniqueness
“(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H22FN5 |
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Molecular Weight |
279.36 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-[1-(2-methylpropyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C14H22FN5/c1-4-20-14(15)13(8-18-20)7-16-5-12-6-17-19(10-12)9-11(2)3/h6,8,10-11,16H,4-5,7,9H2,1-3H3 |
InChI Key |
WROFMATWHZITBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNCC2=CN(N=C2)CC(C)C)F |
Origin of Product |
United States |
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